molecular formula C19H21N3O B15074601 Zolpidem-d7

Zolpidem-d7

Cat. No.: B15074601
M. Wt: 310.4 g/mol
InChI Key: ZAFYATHCZYHLPB-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zolpidem-d7 is a deuterated form of zolpidem, a nonbenzodiazepine hypnotic agent used primarily for the short-term treatment of insomnia. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and analytical applications, as it allows for the differentiation between the labeled and unlabeled forms of the compound in various biological matrices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zolpidem-d7 involves the incorporation of deuterium atoms into the zolpidem molecule. One common method is the deuterium exchange reaction, where hydrogen atoms in the zolpidem molecule are replaced with deuterium. This can be achieved using deuterated reagents or solvents under specific reaction conditions. For example, the use of deuterated methanol (CD3OD) as a solvent can facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactions. The process may include the use of catalysts to enhance the reaction efficiency and yield. The final product is purified using techniques such as crystallization or chromatography to ensure the desired level of deuterium incorporation and purity.

Chemical Reactions Analysis

Types of Reactions

Zolpidem-d7 undergoes similar chemical reactions as its non-deuterated counterpart, zolpidem. These reactions include:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can occur at specific positions in the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can be analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS).

Scientific Research Applications

Zolpidem-d7 is widely used in scientific research due to its unique properties. Some of its applications include:

    Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of zolpidem in the body.

    Analytical Chemistry: It serves as an internal standard in LC-MS and gas chromatography-mass spectrometry (GC-MS) analyses to quantify zolpidem and its metabolites in biological samples.

    Biomedical Research: this compound is used in studies investigating the effects of zolpidem on the central nervous system and its potential therapeutic applications.

    Forensic Toxicology: It aids in the detection and quantification of zolpidem in forensic samples, providing evidence in cases of drug-facilitated crimes.

Mechanism of Action

Zolpidem-d7, like zolpidem, acts as a positive modulator of gamma-aminobutyric acid (GABA) type A receptors. By binding to the benzodiazepine site on the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. This action helps to induce sleep and improve sleep quality in individuals with insomnia.

Comparison with Similar Compounds

Similar Compounds

    Zaleplon: Another nonbenzodiazepine hypnotic agent with a similar mechanism of action.

    Eszopiclone: A nonbenzodiazepine hypnotic used for the treatment of insomnia.

    Indiplon: A nonbenzodiazepine hypnotic with similar pharmacological properties.

Uniqueness

Zolpidem-d7 is unique due to its deuterium labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The presence of deuterium atoms allows for precise tracking and differentiation from the non-deuterated form, making it a valuable tool in research and clinical applications.

Properties

Molecular Formula

C19H21N3O

Molecular Weight

310.4 g/mol

IUPAC Name

N,N-dimethyl-2-[6-methyl-2-[4-(trideuteriomethyl)phenyl]imidazo[1,2-a]pyridin-3-yl]acetamide

InChI

InChI=1S/C19H21N3O/c1-13-5-8-15(9-6-13)19-16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19/h5-10,12H,11H2,1-4H3/i1D3

InChI Key

ZAFYATHCZYHLPB-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C

Origin of Product

United States

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